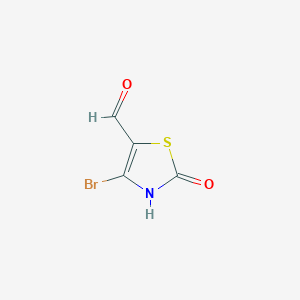
4-bromo-2-oxo-3H-1,3-thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-oxo-3H-1,3-thiazole-5-carbaldehyde is a heterocyclic compound containing a thiazole ring substituted with a bromine atom, an oxo group, and an aldehyde group. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-oxo-3H-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of the thiazole ring . The reaction conditions often include heating under reflux and the use of a base such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-oxo-3H-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-Bromo-2-oxo-3H-1,3-thiazole-5-carboxylic acid.
Reduction: 4-Bromo-2-oxo-3H-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-2-oxo-3H-1,3-thiazole-5-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of various biologically active compounds, including antimicrobial, antifungal, and anticancer agents.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Industrial Applications: Utilized in the development of agrochemicals and dyes due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of 4-bromo-2-oxo-3H-1,3-thiazole-5-carbaldehyde involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the bromine atom and aldehyde group can form covalent bonds with nucleophilic sites on proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-3H-1,3-thiazole-5-carbaldehyde: Lacks the bromine substitution, resulting in different reactivity and biological activity.
4-Chloro-2-oxo-3H-1,3-thiazole-5-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and applications.
4-Bromo-2-oxo-3H-1,3-thiazole-5-methanol:
Uniqueness
4-Bromo-2-oxo-3H-1,3-thiazole-5-carbaldehyde is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis. Its combination of functional groups allows for diverse chemical transformations and applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C4H2BrNO2S |
|---|---|
Poids moléculaire |
208.04 g/mol |
Nom IUPAC |
4-bromo-2-oxo-3H-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C4H2BrNO2S/c5-3-2(1-7)9-4(8)6-3/h1H,(H,6,8) |
Clé InChI |
DOFLKUWTBOIQFL-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C1=C(NC(=O)S1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


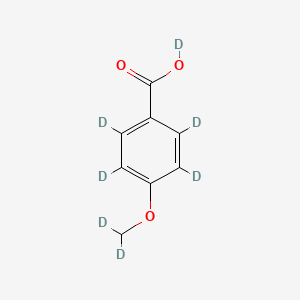

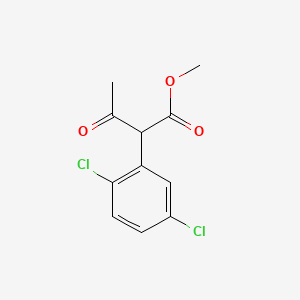
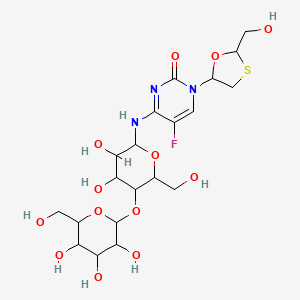
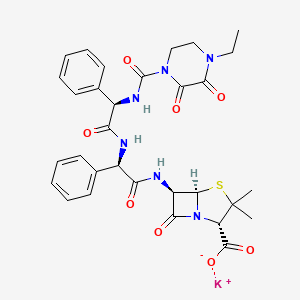
![4-[2-(aminooxy)ethyl]Morpholine hydrochloride](/img/structure/B13855733.png)

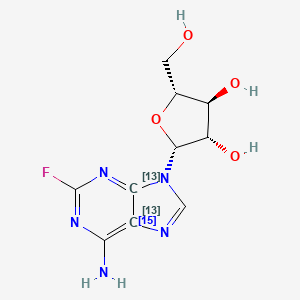
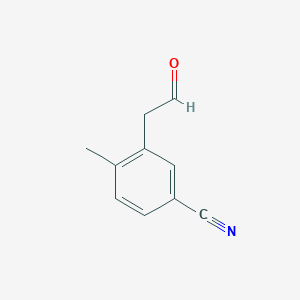
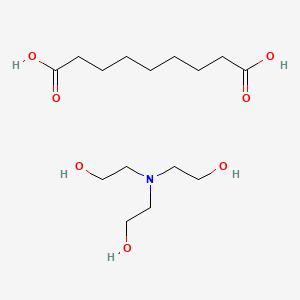


![2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13855793.png)
![(5-Hydroxy-10a-methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-Bromonicotinate](/img/structure/B13855799.png)
